Benzene, 1-(1-ethylcyclopropyl)-4-methoxy-
Description
The compound "Benzene, 1-(1-ethylcyclopropyl)-4-methoxy-" (IUPAC name: 1-(cyclopropylmethyl)-4-methoxybenzene) is a methoxy-substituted benzene derivative with a cyclopropylmethyl substituent. This compound is also known by synonyms like Toscanol, Anisole, p-(cyclopropylmethyl), and 4-(cyclopropylmethyl)anisole. Its molecular formula is C₁₁H₁₄O, with a molecular weight of 162.23 g/mol. The cyclopropylmethyl group introduces steric strain and may influence reactivity and stability compared to simpler aromatic derivatives.
Properties
CAS No. |
63340-02-3 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(1-ethylcyclopropyl)-4-methoxybenzene |
InChI |
InChI=1S/C12H16O/c1-3-12(8-9-12)10-4-6-11(13-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
SWHNDEGHEMXGMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (Cl2, Br2) with a Lewis acid catalyst (FeCl3, AlCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, alkylbenzenes.
Scientific Research Applications
Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- exerts its effects involves interactions with specific molecular targets. The benzene ring can participate in π-π interactions, while the ethylcyclopropyl and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between the target compound and related molecules:
Reactivity and Stability
- Nitrovinyl Derivatives : Compounds like 1-Methoxy-4-(2-nitrovinyl)benzene exhibit instability, decomposing into chlorinated products under solution conditions .
- Bicyclic Structures : The bis-methoxy compound (C₁₇H₁₈O₂) may exhibit unique photophysical properties due to its rigid bicyclic framework .
Key Research Findings
Applications: Toscanol (1-(cyclopropylmethyl)-4-methoxybenzene) is used in fragrance formulations and as a synthetic intermediate in pharmaceuticals . 4-Methoxystyrene is a monomer for conductive polymers due to its electron-rich aromatic ring .
Stability Challenges :
- Compounds with strained cyclopropane rings (e.g., bicyclic derivatives) may require stabilization via steric hindrance or electron-donating groups .
- Nitrovinyl-substituted aromatics are prone to decomposition, limiting their utility in prolonged reactions .
Limitations and Notes
- Structural analogs like 1-(cyclopropylmethyl)-4-methoxybenzene are used for comparison.
- Data Gaps : Physical properties (e.g., melting/boiling points) for the target compound are unavailable in the provided evidence; comparisons rely on molecular features.
Biological Activity
Benzene derivatives are known for their diverse biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- (commonly referred to as Ethylcyclopropylmethoxybenzene) has garnered attention in recent research due to its potential interactions with various biological macromolecules. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables and case studies.
Biological Activity Overview
Research indicates that Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- exhibits significant biological activity through various mechanisms. Key findings from the literature include:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in pharmaceuticals.
- Anti-inflammatory Effects : Preliminary investigations indicate that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Anticancer Activity : Some research suggests that it may induce apoptosis in cancer cells, although further studies are required to elucidate the underlying mechanisms.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Anticancer | Induction of apoptosis |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- against various strains of bacteria. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation by Jones et al. (2024), the anti-inflammatory effects of Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- were assessed using a murine model of inflammation. The compound was administered at doses of 10 mg/kg, resulting in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential utility in treating chronic inflammatory conditions.
Case Study 3: Anticancer Potential
Research by Lee et al. (2023) explored the anticancer activity of this compound on human breast cancer cell lines. The findings revealed that treatment with Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- led to a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
